6-(Triethylsilyl)quinoline
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Overview
Description
6-(Triethylsilyl)quinoline is a chemical compound with the molecular formula C15H21NSi. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the triethylsilyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Triethylsilyl)quinoline typically involves the introduction of the triethylsilyl group to the quinoline structure. One common method is the silylation of quinoline using triethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-(Triethylsilyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Triethylsilyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of quinoline-based drugs.
Mechanism of Action
The mechanism of action of 6-(Triethylsilyl)quinoline largely depends on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the triethylsilyl group.
8-Nitroquinoline: A derivative with a nitro group at the 8-position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness: 6-(Triethylsilyl)quinoline is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of materials for electronics and as intermediates in pharmaceutical synthesis .
Properties
CAS No. |
67532-99-4 |
---|---|
Molecular Formula |
C15H21NSi |
Molecular Weight |
243.42 g/mol |
IUPAC Name |
triethyl(quinolin-6-yl)silane |
InChI |
InChI=1S/C15H21NSi/c1-4-17(5-2,6-3)14-9-10-15-13(12-14)8-7-11-16-15/h7-12H,4-6H2,1-3H3 |
InChI Key |
JPRJBOWDHJZZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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